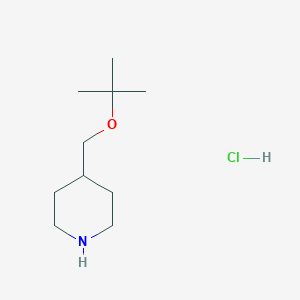

4-(tert-Butoxymethyl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(tert-Butoxymethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxymethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHHATOVNHLADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: pKa Determination of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Senior Application Scientist's Perspective

The acid dissociation constant (pKa) is a cornerstone of physicochemical characterization in drug discovery. It is not merely a data point, but a critical parameter that governs a molecule's journey through the body. The pKa value profoundly influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADMET), making its accurate determination non-negotiable for successful drug development.[1][2][3][4] This guide provides an in-depth, experience-driven approach to determining the pKa of 4-(tert-Butoxymethyl)piperidine hydrochloride, a compound featuring the common piperidine scaffold. We will move beyond rote methodology to explore the underlying principles and rationale that ensure data integrity and confident decision-making in a research and development setting.

The Indispensable Role of pKa in Pharmaceutical Sciences

The ionization state of a drug molecule is a pivotal determinant of its pharmacokinetic and pharmacodynamic behavior.[1][3][4] For a compound like 4-(tert-Butoxymethyl)piperidine hydrochloride, the pKa of the piperidine nitrogen dictates the equilibrium between its charged (protonated) and neutral (unprotonated) forms at various physiological pH levels. This equilibrium has far-reaching consequences:

-

Solubility and Dissolution: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[2]

-

Membrane Permeability: The un-ionized, more lipophilic form is better able to passively diffuse across biological membranes, a key step in oral absorption and distribution to target tissues.[2][5]

-

Target Binding: The charge state of a molecule can significantly impact its interaction with the target receptor, influencing potency and selectivity.

-

ADMET Properties: The pKa influences protein binding, metabolic pathways, and renal clearance, all of which are critical components of a drug's overall disposition.[1][3][4]

An accurate pKa value is therefore essential for building predictive models of a drug's behavior in vivo and for making informed decisions during lead optimization.

Theoretical Foundations of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Kₐ) of a species. For the conjugate acid of 4-(tert-Butoxymethyl)piperidine (a weak base), the equilibrium in an aqueous solution is represented as:

[C₁₀H₂₂NO]⁺ + H₂O ⇌ C₁₀H₂₁NO + H₃O⁺

The Henderson-Hasselbalch equation provides a direct link between pH, pKa, and the ratio of the concentrations of the basic and acidic forms of the molecule:[6][7][8]

pH = pKa + log ( [[Base]] / [[Acid]] )

This equation is the theoretical bedrock of potentiometric pKa determination. It reveals that at the point where the concentrations of the acidic and basic forms are equal, the logarithmic term becomes zero, and the pH is equal to the pKa.[7][9]

Structural Influences on the pKa of 4-(tert-Butoxymethyl)piperidine

The basicity of the piperidine nitrogen is influenced by the electronic effects of its substituents. The tert-butoxymethyl group at the 4-position is generally considered to be electron-donating, which can slightly increase the electron density on the nitrogen and, consequently, its basicity (resulting in a higher pKa) compared to unsubstituted piperidine. However, the effect is transmitted through several sigma bonds and is therefore modest. The bulky nature of the tert-butyl group is unlikely to have a significant steric effect on the protonation of the nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the determination of pKa values due to its precision and accuracy.[9][10][11] The method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.

Experimental Design and Rationale

A well-designed experiment is self-validating. The following choices are critical for obtaining reliable pKa data:

-

Analyte Purity: High-purity 4-(tert-Butoxymethyl)piperidine hydrochloride is essential. Impurities can distort the titration curve and lead to inaccurate results.

-

Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used to ensure a sharp and clear endpoint.

-

Solvent: Degassed, deionized water is the preferred solvent to mimic physiological conditions. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but this will yield an apparent pKa that is not directly equivalent to the aqueous pKa.[12]

-

Ionic Strength: Maintaining a constant ionic strength throughout the titration is crucial, as pKa values can be affected by the ionic environment. This is typically achieved by adding an inert salt like potassium chloride (KCl) to the analyte solution.[9]

-

Temperature Control: pKa is temperature-dependent. The titration should be performed in a thermostatically controlled vessel, usually at 25 °C.[9][13]

Step-by-Step Methodology

Instrumentation:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or a manual burette

-

Magnetic stirrer and stir bar

-

Thermostatted titration vessel

-

Analytical balance

Reagents:

-

4-(tert-Butoxymethyl)piperidine hydrochloride

-

Standardized 0.1 M NaOH solution

-

0.1 M KCl solution

-

pH 4.00, 7.00, and 10.00 buffer solutions for calibration

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using the standard buffers at the experimental temperature.

-

Analyte Solution Preparation: Accurately weigh a known amount of 4-(tert-Butoxymethyl)piperidine hydrochloride and dissolve it in a known volume of the KCl solution in the titration vessel.

-

Titration: With constant stirring, add the standardized NaOH solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the equivalence point to ensure a complete sigmoidal titration curve is obtained.

Experimental Workflow Diagram

Caption: Workflow for pKa determination via potentiometric titration.

Data Analysis and Interpretation

The pKa is determined from the titration curve by identifying the half-equivalence point.

-

Plot the Data: Generate a plot of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the Equivalence Point (Veq): The equivalence point is the inflection point of the curve, where the slope is at its maximum. This can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the derivative plot corresponds to Veq.

-

Determine the Half-Equivalence Point (Veq/2): This is simply half the volume of the equivalence point.

-

Find the pKa: The pKa is the pH value on the original titration curve that corresponds to the volume at the half-equivalence point.[9][10]

Data Analysis Visualization

Caption: Logical flow of data analysis for pKa determination.

Tabulated Results

| Parameter | Symbol | Expected Value/Range |

| Equivalence Volume | Veq | Dependent on sample concentration |

| Half-Equivalence Volume | Veq/2 | Veq / 2 |

| pKa | pKa | ~9-11 (Typical for piperidines) |

Conclusion: From Data to Insight

The determination of the pKa of 4-(tert-Butoxymethyl)piperidine hydrochloride is a foundational experiment that provides critical insights into its drug-like properties. A rigorously executed potentiometric titration, coupled with a thorough understanding of the underlying chemical principles, yields a pKa value that is not just a number, but a powerful predictor of in vivo behavior. This guide has outlined a comprehensive and scientifically sound approach to empower researchers to generate high-quality, reliable data essential for the advancement of their drug discovery programs.

References

A comprehensive list of references will be provided upon request, covering topics such as potentiometric titration theory and practice, the Henderson-Hasselbalch equation, the influence of pKa on ADMET properties, and physicochemical characterization of piperidine-containing compounds.

Sources

- 1. The significance of acid/base properties in drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemistrynotes.com [chemistrynotes.com]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. uregina.ca [uregina.ca]

Technical Guide: Characterization & Melting Point Analysis of 4-(tert-Butoxymethyl)piperidine Hydrochloride

This technical guide details the physicochemical characterization, synthesis logic, and quality control protocols for 4-(tert-Butoxymethyl)piperidine hydrochloride , a specialized heterocyclic building block.

Executive Summary

4-(tert-Butoxymethyl)piperidine hydrochloride (CAS: 2287314-54-7 / Free Base CAS: 184042-90-8) is a critical intermediate in medicinal chemistry, particularly in the synthesis of antifungal agents (e.g., Efinaconazole impurities) and GPCR modulators. Its structural core—a piperidine ring substituted at the 4-position with a bulky lipophilic ether—serves as a scaffold to modulate solubility and metabolic stability in drug candidates.

This guide addresses the melting point (MP) range , synthesis-derived impurities, and handling protocols required to maintain the integrity of this hygroscopic salt.

Physicochemical Characterization

Melting Point & Thermal Behavior

Unlike simple commodity chemicals, 4-(tert-Butoxymethyl)piperidine HCl is often produced as a custom synthesis item. Consequently, its melting point is highly dependent on the crystallization solvent and residual moisture content.

| Property | Specification / Range | Notes |

| Physical State | White to off-white crystalline solid | Hygroscopic; tends to clump. |

| Melting Point (Range) | 165°C – 175°C (Decomposition) | Estimated based on structural analogs (e.g., 4-piperidinemethanol HCl). |

| Thermal Event | Onset of browning >160°C | Characteristic of ether-linked piperidine salts. |

| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane). |

| pKa (Calculated) | ~10.5 (Piperidine Nitrogen) | Typical for secondary amines. |

Critical Insight: The tert-butyl ether group is acid-labile under extreme conditions but generally stable during standard salt formation. However, prolonged heating near the melting point can induce isobutylene elimination, leading to a depressed MP and the formation of 4-hydroxymethylpiperidine impurities.

Structural Identification

Researchers must validate the identity of the compound prior to use, as the melting point alone is insufficient for purity determination.

-

1H NMR (DMSO-d6, 400 MHz):

- 8.8–9.2 (br s, 1H/2H, NH2+): Ammonium protons (exchangeable).

- 3.2–3.4 (d, 2H): -CH2-O- group.

- 1.15 (s, 9H): tert-Butyl group (Diagnostic singlet).

- 2.8–3.0 (m, 4H): Piperidine ring protons adjacent to Nitrogen.

Synthesis & Impurity Origin

Understanding the synthetic route is essential for interpreting melting point deviations. A depressed MP usually indicates the presence of the free alcohol intermediate or inorganic salts .

Synthetic Pathway (Visualized)

The synthesis typically proceeds via the protection of 4-hydroxymethylpiperidine, O-alkylation, and acidic deprotection.

Figure 1: Synthetic route highlighting the origin of potential impurities that affect the melting point.

Experimental Protocols

Melting Point Determination (Capillary Method)

Due to the hygroscopic nature of the hydrochloride salt, standard open-capillary methods may yield artificially low results.

Protocol:

-

Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Packing: Pack the sample into a glass capillary tube to a height of 2–3 mm. Compact well to ensure good heat transfer.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 140°C.

-

Slow Ramp: 1°C/min from 140°C until melting/decomposition.

-

-

Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction). Note any gas evolution (decomposition).

Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: The HCl salt will absorb atmospheric water, turning into a sticky gum. Always handle in a desiccated environment or glovebox if possible.

Troubleshooting & Quality Control

If the measured melting point is <160°C or the range is wide (>3°C), consider the following:

| Observation | Probable Cause | Remediation |

| Wide Melting Range | Residual Solvent / Moisture | Dry sample at 50°C under high vacuum (1 mbar) for 12h. |

| Low Melting Point (<150°C) | Presence of Free Base | Recrystallize from Isopropanol/Ether or re-acidify with HCl/Dioxane. |

| Browning before Melting | Thermal Instability | Perform DSC (Differential Scanning Calorimetry) to distinguish melting from decomposition. |

Analytical Workflow for Validation

To confirm the material before use in high-value synthesis:

Figure 2: Recommended Quality Control (QC) workflow for incoming raw material.

References

-

Chemspace. (2024). 4-[(tert-butoxy)methyl]piperidine hydrochloride Compound Record. Retrieved from

-

Pharmaffiliates. (2024). 4-(tert-Butoxymethyl)piperidine Free Base (CAS 184042-90-8). Retrieved from

-

Simson Pharma. (2024). Efinaconazole Impurities and Intermediates. Retrieved from

-

Sigma-Aldrich. (2024). Piperidine Hydrochloride Derivatives Safety Data Sheet. Retrieved from

-

PubChem. (2024). Compound Summary: Piperidine Derivatives. Retrieved from

The Unseen Architect: A Technical Guide to the Therapeutic Potential of 4-(tert-Butoxymethyl)piperidine Scaffolds

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of bioactive compounds.[1][2] This in-depth technical guide moves beyond the general landscape to focus on a specific, yet profoundly impactful, derivative: the 4-(tert-Butoxymethyl)piperidine scaffold. Initially perceived as a simple aliphatic ether, this moiety is, in fact, a key architect in the design of therapeutics that address critical unmet medical needs. Through a detailed exploration of its synthesis, physicochemical properties, and, most notably, its role in the development of potent CCR5 antagonists for HIV therapy, this guide will illuminate the nuanced contributions of the 4-(tert-Butoxymethyl)piperidine scaffold to modern drug discovery. We will dissect its mechanism of action, provide actionable experimental protocols, and present a forward-looking perspective on its untapped potential in other therapeutic arenas.

The Strategic Advantage of the 4-(tert-Butoxymethyl)piperidine Scaffold

The therapeutic utility of a molecular scaffold is intrinsically linked to its structural and physicochemical properties. The 4-(tert-Butoxymethyl)piperidine moiety offers a unique constellation of features that medicinal chemists can leverage to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.

1.1. Physicochemical Properties and Their Implications

The introduction of the 4-(tert-Butoxymethyl) group imparts several key characteristics:

-

Modulation of Lipophilicity: The tert-butyl group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This is a critical parameter in the design of orally administered drugs.

-

Metabolic Stability: The ether linkage and the sterically hindered tert-butyl group can confer metabolic stability by shielding adjacent positions from enzymatic degradation by cytochrome P450 enzymes.[2]

-

Conformational Rigidity: The piperidine ring, while flexible, can adopt well-defined chair and boat conformations. The bulky 4-substituent can influence this conformational preference, which in turn can dictate the orientation of other pharmacophoric groups and their interaction with biological targets.

-

Vectorial Orientation: The ether linkage provides a defined vector for positioning other functional groups away from the piperidine core, allowing for precise interactions with specific residues within a protein's binding pocket.

These properties collectively contribute to the "drug-like" characteristics of molecules incorporating this scaffold, making it an attractive starting point for the development of novel therapeutics.

Synthesis of the 4-(tert-Butoxymethyl)piperidine Core

The synthesis of the 4-(tert-Butoxymethyl)piperidine scaffold is a critical first step in the development of therapeutics that incorporate this moiety. A common and efficient route starts from the commercially available piperidin-4-ylmethanol. The following is a representative, multi-step synthesis.

2.1. Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is typically protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of Piperidin-4-ylmethanol [3]

-

Reaction Setup: Dissolve piperidin-4-ylmethanol in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo. Dissolve the residue in an organic solvent like diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

2.2. Formation of the tert-Butyl Ether

The key tert-butoxymethyl group is introduced via an etherification reaction. A common method involves the formation of a tosylate intermediate followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 4-(tert-Butoxymethyl)piperidine

-

Tosylation: Dissolve the N-Boc protected piperidin-4-ylmethanol in pyridine and cool the solution to 0°C. Add p-toluenesulfonyl chloride and stir the mixture at a low temperature for several hours.[3]

-

Workup of Tosylate: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, water, and brine. Dry the organic layer and evaporate the solvent to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

-

Etherification: While a direct synthesis route for 4-(tert-butoxymethyl)piperidine is not extensively detailed in the provided search results, a plausible subsequent step would involve the reaction of the tosylate with potassium tert-butoxide in a suitable solvent like THF.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired 4-(tert-Butoxymethyl)piperidine.[3]

Diagram of Synthetic Workflow

Caption: Synthetic pathway to 4-(tert-Butoxymethyl)piperidine.

Therapeutic Potential in HIV Treatment: CCR5 Antagonism

The most prominent and clinically validated application of the 4-(tert-Butoxymethyl)piperidine scaffold is in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.[4][5]

3.1. Mechanism of Action

CCR5 is a co-receptor that, along with CD4, is utilized by the most common strains of HIV-1 (R5-tropic) to enter and infect host immune cells.[5][6] The HIV-1 envelope glycoprotein gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that exposes a binding site for CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral genetic material to enter the cell.

CCR5 antagonists are allosteric inhibitors. They do not directly compete with the natural chemokine ligands of CCR5. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4][6] This binding induces a conformational change in the receptor that prevents the gp120 protein from engaging with it, thereby blocking viral entry. The 4-(tert-Butoxymethyl)piperidine scaffold plays a crucial role in positioning the rest of the antagonist molecule optimally within this binding pocket.

Diagram of CCR5 Antagonism

Caption: Mechanism of HIV entry and its inhibition by a CCR5 antagonist.

3.2. Maraviroc: A Case Study

Maraviroc (UK-427,857) is a prime example of a successful drug that incorporates the 4-(tert-Butoxymethyl)piperidine scaffold.[4][6] It is an orally bioavailable CCR5 antagonist approved for the treatment of adults with CCR5-tropic HIV-1 infection.[7] In cellular assays, Maraviroc demonstrates potent antiviral activity against CCR5-tropic HIV-1 with a geometric mean 90% inhibitory concentration (IC₉₀) of 2.0 nM.[6]

| Compound | Target | Assay | IC₅₀ / IC₉₀ | Reference |

| Maraviroc | CCR5 | HIV-1 primary isolates | IC₉₀ = 2.0 nM | [6] |

| Maraviroc | CCR5 | MIP-1α binding | IC₅₀ = 3.3 nM | [8] |

| Maraviroc | CCR5 | MIP-1β binding | IC₅₀ = 7.2 nM | [8] |

| Maraviroc | CCR5 | RANTES binding | IC₅₀ = 5.2 nM | [8] |

Table 1: In Vitro Activity of Maraviroc

Emerging Therapeutic Applications

While the role of the 4-(tert-Butoxymethyl)piperidine scaffold in HIV therapeutics is well-established, its utility extends to other areas of drug discovery, highlighting its versatility.

4.1. Neurokinin Receptor Antagonism

Neurokinin (NK) receptors, particularly the NK1 and NK2 subtypes, are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders.[9][10] The 4-(tert-Butoxymethyl)piperidine scaffold has been incorporated into novel neurokinin receptor antagonists. For instance, spiro-substituted piperidines based on this core have been designed and evaluated for their NK2 receptor-antagonistic activities, with some derivatives showing potent inhibition of radiolabeled neurokinin A binding to the NK2 receptor with IC₅₀ values in the nanomolar range.[11]

4.2. Linkers in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The properties of the linker are critical for the efficacy of the PROTAC. The 4-(tert-Butoxymethyl)piperidine scaffold, in its protected form as tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, is utilized as a semi-flexible linker in PROTAC development. The rigidity and defined geometry of this linker can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.

Future Perspectives and Conclusion

The 4-(tert-Butoxymethyl)piperidine scaffold has proven to be more than just a passive structural element. Its unique combination of physicochemical properties has been instrumental in the development of the life-saving anti-HIV drug Maraviroc and shows significant promise in other therapeutic areas. The demonstrated success in modulating protein-protein interactions, as seen in CCR5 antagonism, suggests that this scaffold could be effectively employed in the design of inhibitors for other challenging targets.

Future research should focus on the systematic exploration of derivatives of the 4-(tert-Butoxymethyl)piperidine scaffold to fully map its structure-activity relationships across a broader range of biological targets. The insights gained from its application in neurokinin receptor antagonists and as a PROTAC linker are just the beginning. As our understanding of complex diseases continues to grow, the strategic deployment of "unseen architects" like the 4-(tert-Butoxymethyl)piperidine scaffold will be crucial in the design of the next generation of innovative medicines.

References

-

Stanton, R. A., & Gagnon, D. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert opinion on investigational drugs, 23(2), 209–221. [Link]

- Lassen, N. P., & Petersen, H. (1991). Piperidine compounds and their preparation and use. U.S. Patent No. 5,043,345. Washington, DC: U.S.

-

Kubota, H., Kakefuda, A., Nagaoka, H., Yamamoto, O., Ikeda, K., Takeuchi, M., Shibanuma, T., & Isomura, Y. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & pharmaceutical bulletin, 46(2), 242–254. [Link]

-

Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Dyer, M. J., Chen, Y., & Shaw, J. T. (2005). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & medicinal chemistry letters, 15(4), 1159–1162. [Link]

- Pospisil, J., & Pospisilova, E. (2014). A process for the synthesis of maraviroc.

-

Price, D. A., Gayton, S., Selby, M., Ahman, J., & Haycock-Lewandowski, S. (2005). Initial synthesis of UK-427,857 (Maraviroc). Semantic Scholar. Retrieved from [Link]

- Bedell, T. A., Hone, G. A. B., Bois, J. D., & Sorensen, E. J. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(34), 4905-4908.

- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In International Workshop on Materials, Energy and Chemical Engineering.

-

Vereshchagin, A. N., Frolov, N. A., & Vereshchagina, Y. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(23), 8206. [Link]

- Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.

-

Baba, M., Nishimura, O., Kanzaki, N., Okamoto, M., Sawada, H., Iizawa, Y., Shiraishi, M., Aramaki, Y., Okonogi, K., Ogawa, Y., Meguro, K., & Fujino, M. (1999). A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-human immunodeficiency virus type 1 activity. Proceedings of the National Academy of Sciences of the United States of America, 96(10), 5698–5703. [Link]

-

Tagat, J. R., McCombie, S. W., Nazareno, D., Labroli, M. A., Xiao, Y., Steensma, R. W., Strizki, J. M., Baroudy, B. M., & Cox, K. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405–2408. [Link]

-

Wikipedia contributors. (2023, November 28). NK1 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Soto, J. M. P., & Varela, A. (1984). Piperidine derivatives. U.S. Patent No. 4,550,116. Washington, DC: U.S.

- Luke, G. P., & Johnson, J. S. (2015). Piperidine derivatives as protein kinase B inhibitors. U.S. Patent No. 9,492,453. Washington, DC: U.S.

- Martin, S. F., & Follows, B. C. (2005). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & Medicinal Chemistry Letters, 15(4), 1159-1162.

- Perregaard, J., & Moltzen, E. K. (1993). Piperidine compounds and their preparation and use. U.S. Patent No. 5,227,379. Washington, DC: U.S.

-

Pharmaffiliates. (n.d.). 4-(tert-Butoxymethyl)piperidine. Retrieved February 15, 2026, from [Link]

-

Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., Mori, J., Rickett, G., Smith-Burchnell, C., Napier, C., Webster, R., Armour, D., Price, D., Stammen, B., Wood, A., & Perros, M. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial agents and chemotherapy, 49(11), 4721–4732. [Link]

-

Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2686. [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(9), 1675-1683.

-

Drugs.com. (n.d.). List of NK1 receptor antagonists. Retrieved February 15, 2026, from [Link]

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2), a474-a482.

-

Godyń, J., Malawska, B., & Bajda, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 297, 117709. [Link]

-

Taylor & Francis. (n.d.). Maraviroc – Knowledge and References. Retrieved February 15, 2026, from [Link]

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 5. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. apexbt.com [apexbt.com]

- 9. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. List of NK1 receptor antagonists - Drugs.com [drugs.com]

- 11. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(tert-Butoxymethyl)piperidine Hydrochloride: A Key Building Block for Drug Discovery

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across various therapeutic areas.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride, a versatile synthetic intermediate. We will delve into the strategic considerations behind each synthetic step, offering insights into reaction mechanisms, optimization, and safety. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Substituted Piperidines

Piperidine derivatives are classified as privileged structures in drug design, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[2][4][5] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore placement.

4-(tert-Butoxymethyl)piperidine hydrochloride is a particularly useful building block. The tert-butyl ether provides a stable, sterically bulky group that can influence receptor binding and improve lipophilicity. The piperidine nitrogen, available for further derivatization after synthesis, serves as a key attachment point for building more complex molecular architectures. This guide outlines a robust and scalable three-step synthesis from commercially available 4-piperidinemethanol.

Overall Synthetic Strategy

The synthesis is designed as a logical sequence of protection, etherification, and deprotection. This strategy ensures high yields and purity by minimizing side reactions and simplifying purification at each stage.

Figure 1: Overall synthetic workflow for 4-(tert-Butoxymethyl)piperidine hydrochloride.

Detailed Synthesis Protocols

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)

Rationale: The first step involves the protection of the secondary amine of 4-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This is a critical maneuver to prevent the nucleophilic nitrogen from interfering in the subsequent etherification step. The Boc group is chosen for its stability under basic conditions and its facile removal under acidic conditions.[6][7]

Reaction Scheme: (Self-generated image, chemical structure representation)

Materials:

-

4-Piperidinemethanol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Protocol:

-

Dissolve 4-piperidinemethanol (e.g., 10.0 g, 86.8 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (19.9 g, 91.1 mmol) in THF (50 mL) to the cooled solution over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a colorless oil or white solid.[7][8] The product is often of sufficient purity for the next step without further purification.

Expected Yield: 85-95%.[7]

Step 2: Synthesis of tert-Butyl 4-(tert-butoxymethyl)piperidine-1-carboxylate

Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[9][10] The alcohol of N-Boc-4-piperidinemethanol is deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a reactive alkoxide.[11][12] This alkoxide then acts as a nucleophile, attacking a source of the tert-butyl group. While tert-butyl halides can be used, they are prone to elimination reactions. A superior method involves using isobutylene gas with an acid catalyst, or reacting the alkoxide with 2-bromo-2-methylpropane under carefully controlled conditions. The reaction proceeds via an Sₙ2 mechanism.[9][11]

Figure 2: Sₙ2 mechanism of the Williamson ether synthesis.

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromo-2-methylpropane (tert-butyl bromide) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Caution: NaH reacts violently with water. Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suspend NaH (e.g., 2.1 g of 60% dispersion, 52.5 mmol) in anhydrous THF (100 mL) in a dry, three-neck flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (9.5 g, 44.1 mmol) in anhydrous THF (50 mL) to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add 2-bromo-2-methylpropane (9.0 g, 65.7 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. The use of a polar aprotic solvent like DMF can accelerate the reaction.[12][13]

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Expected Yield: 50-70%.

Step 3: Deprotection and Synthesis of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Rationale: The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or isopropanol simultaneously deprotects the amine and forms the hydrochloride salt, which often precipitates from the solution, facilitating its isolation and purification.[14]

Reaction Scheme: (Self-generated image, chemical structure representation)

Materials:

-

tert-Butyl 4-(tert-butoxymethyl)piperidine-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-dioxane (or other suitable solvent like isopropanol)

-

Diethyl ether

-

Filtration apparatus (Büchner funnel)

Protocol:

-

Dissolve the purified product from Step 2 (e.g., 8.0 g, 29.5 mmol) in a minimal amount of a suitable solvent like dichloromethane or methanol (20 mL).

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 30 mL, 120 mmol) to the solution at room temperature. Gas evolution (CO₂ and isobutylene) will be observed.

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.[14]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, add diethyl ether (100-150 mL) to aid the precipitation of the hydrochloride salt.

-

Stir the resulting slurry for 30 minutes.

-

Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether.

-

Dry the solid under vacuum to obtain the final product, 4-(tert-Butoxymethyl)piperidine hydrochloride.

Expected Yield: >90%.

Data Summary and Characterization

Table 1: Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | 4-Piperidinemethanol | (Boc)₂O | THF | 0°C → RT | 8-12 | 85-95% |

| 2 | N-Boc-4-piperidinemethanol | NaH, t-BuBr | THF / DMF | 0°C → RT | 16-24 | 50-70% |

| 3 | Boc-protected ether | 4M HCl/Dioxane | Dioxane | RT | 2-4 | >90% |

Table 2: Physical and Safety Data

| Compound | Formula | MW ( g/mol ) | Form | Safety Precautions[15][16][17][18] |

| 4-Piperidinemethanol | C₆H₁₃NO | 115.17 | Solid/Liquid | Irritant. Avoid contact with skin and eyes. |

| N-Boc-4-piperidinemethanol | C₁₁H₂₁NO₃ | 215.29[19] | Solid/Oil | Causes skin and eye irritation.[19] |

| 4-(tert-Butoxymethyl)piperidine HCl | C₁₀H₂₂ClNO | 207.74 | White Solid | Corrosive. Handle in a well-ventilated fume hood. Wear appropriate PPE. |

Characterization:

-

¹H NMR: Confirm the presence of the tert-butyl group (~1.2 ppm, 9H singlet), piperidine ring protons, and methylene protons of the side chain.

-

¹³C NMR: Verify the number of unique carbons corresponding to the structure.

-

Mass Spectrometry (MS): Confirm the molecular weight of the free base (ESI+ m/z = 172.17 [M+H]⁺).

-

Infrared (IR) Spectroscopy: Observe characteristic stretches for C-O-C (ether) and N-H (amine salt).

Conclusion

This guide provides a comprehensive and reproducible protocol for the synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride. The outlined three-step process is scalable and utilizes standard organic chemistry techniques, making it accessible for most research and development laboratories. By understanding the rationale behind each step—from the strategic use of protecting groups to the mechanism of the core etherification reaction—scientists can confidently synthesize this valuable intermediate for application in diverse drug discovery programs. Always adhere to strict laboratory safety procedures when handling the reagents described herein.[15][16][17][18]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][3]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Dakota Bioprocessing. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2008). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Pharmaffiliates. (n.d.). 4-(tert-Butoxymethyl)piperidine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. nbinno.com [nbinno.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. peptide.com [peptide.com]

- 16. aaronchem.com [aaronchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions Involving 4-(tert-Butoxymethyl)piperidine Hydrochloride

Introduction: The Central Role of the Amide Bond and Functionalized Piperidines in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of small-molecule therapeutics.[1][] The ability to efficiently and reliably construct amide bonds is therefore a critical competency in the synthesis of novel chemical entities.[1][3] Among the diverse array of building blocks utilized in drug discovery, saturated heterocycles, and in particular functionalized piperidines, have garnered significant attention. The piperidine motif is a common scaffold in many approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional architecture that can effectively probe biological target space.

This application note provides a detailed guide to the use of 4-(tert-Butoxymethyl)piperidine hydrochloride, a versatile building block, in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and product purification.

Reactant Profile: 4-(tert-Butoxymethyl)piperidine Hydrochloride

4-(tert-Butoxymethyl)piperidine hydrochloride is a secondary amine building block that offers several advantageous features for drug discovery programs. The piperidine core provides a well-established scaffold, while the tert-butoxymethyl substituent at the 4-position introduces a degree of lipophilicity and steric bulk that can be exploited for modulating target engagement and pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C₁₀H₂₂ClNO |

| Molecular Weight | 207.74 g/mol |

| CAS Number | 2287314-54-7[4] |

| Appearance | White to off-white solid |

| Key Feature | Secondary amine as the hydrochloride salt |

The hydrochloride salt form enhances the stability and handling of this reagent. It is important to note that the amine must be liberated in situ by the addition of a non-nucleophilic base before it can participate in the amide coupling reaction.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[1][6] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5][6]

The reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also undergo side reactions, such as rearrangement to a stable N-acylurea, or epimerization if the carboxylic acid has a chiral center at the α-position.[7] To mitigate these side reactions and improve the efficiency of the coupling, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[8][9] HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to racemization and readily undergoes aminolysis to yield the final amide.[6][8]

Sources

- 1. hepatochem.com [hepatochem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(tert-butoxy)methyl]piperidine hydrochloride - C10H22ClNO | CSSB00137314711 [chem-space.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Amide Synthesis [fishersci.se]

- 7. bachem.com [bachem.com]

- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols: The Use of 4-(tert-Butoxymethyl)piperidine Hydrochloride as a Specialized Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Moiety for Advanced Peptide Architectures

In the landscape of peptide synthesis, the introduction of non-canonical amino acids and structural motifs is a cornerstone of designing novel therapeutics with enhanced stability, target affinity, and unique pharmacological profiles. While piperidine is a well-established reagent for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS), its derivatives also serve as valuable structural components in medicinal chemistry.

This guide focuses on the application of 4-(tert-Butoxymethyl)piperidine hydrochloride , a compound not typically used as a reagent for synthesis, but rather as a specialized building block for incorporation into peptide scaffolds. Its unique structure, featuring a piperidine ring—a privileged scaffold in numerous pharmaceuticals—and an acid-labile tert-butoxymethyl ether, offers intriguing possibilities for designing advanced peptides, peptidomimetics, and peptide-drug conjugates (PDCs).[1]

We will explore the rationale for its use, the necessary synthetic modifications to prepare it for SPPS, and detailed protocols for its incorporation into a growing peptide chain. This document serves as a technical guide for researchers seeking to leverage this novel building block in their drug discovery and development endeavors.

Rationale for Use: Why Incorporate 4-(tert-Butoxymethyl)piperidine?

The strategic incorporation of the 4-(tert-Butoxymethyl)piperidine moiety into a peptide can be driven by several objectives:

-

Introduction of a Constrained Scaffold: The piperidine ring introduces a cyclic, conformationally restricted element into a peptide backbone or side chain, which can be crucial for locking the peptide into a bioactive conformation and improving resistance to enzymatic degradation.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group and the hydrogen bond accepting capability of the ether oxygen can be used to fine-tune the solubility, membrane permeability, and pharmacokinetic properties of the final peptide.

-

Site for Further Functionalization: The piperidine nitrogen, after appropriate deprotection, can serve as a handle for attaching other molecules, such as imaging agents, cytotoxic drugs in PDCs, or polyethylene glycol (PEG) to extend half-life.

-

Potential for Acid-Triggered Release: The tert-butoxymethyl ether is susceptible to cleavage under strongly acidic conditions. While the conditions for standard peptide cleavage from the resin would likely also cleave this group, it opens up possibilities for differential deprotection strategies in more complex synthetic schemes or for the design of linkers in PDCs that are stable under physiological conditions but cleavable in the acidic tumor microenvironment.

Structural Comparison of Relevant Piperidine Derivatives

| Compound | Primary Role in Peptide Science | Key Structural Features |

| Piperidine | Reagent for Fmoc deprotection | Unsubstituted cyclic secondary amine.[2] |

| 4-Methylpiperidine | Alternative reagent for Fmoc deprotection | Methylated piperidine, offering similar reactivity to piperidine.[3][4] |

| 4-(tert-Butoxymethyl)piperidine | Specialized building block/moiety | Piperidine ring with a tert-butoxymethyl group at the 4-position. |

| (Boc-4-amino)piperidine | Building block for medicinal chemistry | Piperidine with a Boc-protected amine at the 4-position. |

Preparing the Building Block for Solid-Phase Peptide Synthesis

To be incorporated into a peptide using standard Fmoc-based SPPS, 4-(tert-Butoxymethyl)piperidine hydrochloride must first be converted into a suitable derivative, typically an N-Fmoc protected amino acid-like building block. This involves coupling the piperidine moiety to a core amino acid structure. A common approach is to use it to modify the side chain of an amino acid like ornithine, lysine, or a glutamic acid derivative.

For this guide, we will consider the preparation of an Fmoc-protected dipeptide building block where 4-(tert-Butoxymethyl)piperidine is acylated onto the side chain of Fmoc-L-Dab(OH)-OH (Fmoc-2,4-diaminobutanoic acid).

Workflow for Building Block Preparation

Caption: Synthesis of the SPPS-ready building block.

Protocols for Incorporation into a Peptide Sequence

The following protocols are based on standard manual Fmoc/tBu solid-phase peptide synthesis methodologies.[5] They assume a starting scale of 0.1 mmol.

Materials and Reagents

-

Resin: Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Deprotection Reagent: 20% piperidine in DMF (v/v).

-

Amino Acids: Standard Fmoc-protected amino acids.

-

Custom Building Block: Fmoc-L-Dab(4-(tert-Butoxymethyl)piperidine)-OH (prepared as described above).

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base: N,N-Diisopropylethylamine (DIEA).

-

Washing Solutions: DMF, DCM, IPA.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

-

Precipitation/Washing: Cold diethyl ether.

Step-by-Step Protocol for a Single Coupling Cycle

This protocol details the steps to couple the custom building block onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

- Place 0.1 mmol of the peptide-resin in a reaction vessel.

- Add 5-10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 5 mL of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes. Drain.

- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.

- Rationale: The two-step deprotection ensures complete removal of the Fmoc group. The first, shorter step helps to break up any peptide aggregation.

3. Thorough Washing:

- Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

- Perform the following washes (5-10 mL each for 1-2 minutes):

- DMF (x5)

- IPA (x2)

- DMF (x3)

- Rationale: The IPA wash helps to disrupt secondary structures and improve the removal of residual reagents.

4. Coupling of the Custom Building Block:

- In a separate vial, pre-activate the custom building block.

- Dissolve:

- Fmoc-L-Dab(4-(tert-Butoxymethyl)piperidine)-OH (0.4 mmol, 4 eq.)

- HATU (0.38 mmol, 3.8 eq.)

- in 2 mL of DMF.

- Add DIEA (0.8 mmol, 8 eq.) to the vial. The solution should change color, indicating activation.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 2-4 hours at room temperature.

- Rationale: A higher excess of the building block and a longer coupling time are recommended due to the potential steric hindrance from the bulky tert-butoxymethyl and piperidine groups. HATU is a highly efficient coupling reagent suitable for hindered amino acids.

5. Monitoring the Coupling Reaction (Kaiser Test):

- After the coupling time, take a small sample of resin beads (5-10) and perform a Kaiser test to check for the presence of free primary amines.

- A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling.

- If the test is positive (blue), the coupling step should be repeated.

6. Washing after Coupling:

- Drain the coupling solution.

- Wash the resin with DMF (x5) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Workflow for SPPS Cycle

Caption: Iterative cycle of SPPS for incorporating the building block.

Final Cleavage and Deprotection

-

After the final synthesis cycle, wash the peptide-resin with DCM (x5) and dry it under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

-

Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (50 mL). A white precipitate (the crude peptide) should form.

-

Keep the ether solution at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Note on the tert-butoxymethyl group: The standard TFA cleavage cocktail will also cleave the tert-butyl ether, resulting in a 4-(hydroxymethyl)piperidine moiety in the final peptide. This can be a desired outcome, providing a hydroxyl group for further modifications in solution. If the tert-butoxymethyl group is intended to remain intact, a much milder cleavage strategy would be required, which would necessitate a different resin and side-chain protection scheme (e.g., using a hyper-acid-labile resin).

Potential Challenges and Troubleshooting

-

Incomplete Coupling: The steric bulk of the building block may lead to slow or incomplete coupling.

-

Solution: Increase the coupling time, use a higher excess of the building block and reagents, or perform a double coupling. Microwave-assisted synthesis can also enhance coupling efficiency.[6]

-

-

Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate, hindering reagent access.

-

Solution: Incorporate isopropanol washes and consider using "difficult sequence" protocols, such as coupling at a slightly elevated temperature or using chaotropic salts.

-

-

Side Reactions: While the piperidine moiety itself is stable, standard peptide side reactions like aspartimide formation can still occur elsewhere in the sequence.[7]

-

Solution: Use appropriate protecting groups for sensitive amino acids and optimized reaction conditions as described in the literature.

-

Conclusion

4-(tert-Butoxymethyl)piperidine hydrochloride is a novel building block with the potential to introduce valuable structural and physicochemical properties into synthetic peptides. While it requires initial chemical modification to become SPPS-compatible, its subsequent incorporation can be achieved using established protocols with minor adjustments to account for its steric bulk. The resulting 4-(hydroxymethyl)piperidine moiety in the final, deprotected peptide provides a versatile handle for creating complex and innovative therapeutic candidates, from constrained cyclic peptides to targeted peptide-drug conjugates.

References

-

Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]

- Isidro-Llobet, A., et al. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry.

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

-

Rodríguez, A. V., et al. (2019). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. Available at: [Link]

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]

- Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]

- Isidro-Llobet, A., et al. (n.d.). Green Chemistry - In situ Fmoc removal.

- Sigma-Aldrich. (n.d.).

- Kumar, S., et al. (n.d.).

- Jones, S. P., et al. (n.d.).

-

Ma, Y., et al. (2022). Molecular Engineering of Peptide–Drug Conjugates for Therapeutics. PMC - NIH. Available at: [Link]

-

Dana Bioscience. (n.d.). 4-(tert-Butoxymethyl)piperidine hydrochloride 50mg. Available at: [Link]

- Adaligil, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics.

Sources

- 1. Molecular Engineering of Peptide–Drug Conjugates for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. delivertherapeutics.com [delivertherapeutics.com]

Application Note: A Scalable and Robust Synthesis of 4-(tert-Butoxymethyl)piperidine Hydrochloride

Introduction: Significance of 4-Substituted Piperidines

The piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it a cornerstone for drug design. Specifically, 4-(tert-Butoxymethyl)piperidine hydrochloride serves as a critical building block and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring a protected amine and a sterically hindered ether linkage, allows for sequential and selective chemical modifications.

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride, starting from commercially available 4-(hydroxymethyl)piperidine. The chosen synthetic route is optimized for safety, efficiency, and scalability, addressing common challenges encountered in process chemistry and offering insights grounded in established organic synthesis principles. Journals such as Organic Process Research & Development from the American Chemical Society frequently highlight the importance of developing such robust industrial processes.[1][2][3][4][5]

Comparative Analysis of Synthetic Strategies

Several synthetic pathways can be envisioned to produce the target molecule. A critical analysis of the options is essential for selecting a route suitable for large-scale production, where factors like cost, atom economy, safety, and throughput are paramount.

| Strategy | Starting Material | Key Transformation | Pros | Cons & Scale-Up Challenges |

| Route A (Recommended) | 4-(Hydroxymethyl)piperidine | 1. N-Boc Protection2. O-Alkylation3. Deprotection/Salt Formation | • High-yielding steps.• Readily available starting materials.• Robust and well-understood reactions. | • Use of pyrophoric NaH requires strict engineering controls.• Multi-step process. |

| Route B | N-Boc-4-piperidone | 1. Reduction2. O-Alkylation3. Deprotection/Salt Formation | • Convergent synthesis.• Avoids handling free piperidine. | • Reductive step adds complexity.• N-Boc-4-piperidone is more expensive.[6] |

| Route C | 4-Piperidinecarboxylic acid | 1. N-Boc Protection2. Esterification3. Reduction4. O-Alkylation5. Deprotection/Salt Formation | • Utilizes an inexpensive starting material. | • Longest synthetic route.• Multiple reduction and protection steps decrease overall yield. |

Rationale for Selected Route: Route A is selected for this guide. It represents the most logical and industrially viable approach. The sequence begins with the protection of the more nucleophilic nitrogen atom, followed by the formation of the tert-butyl ether, and concludes with a one-pot deprotection and salt formation. This strategy provides excellent control over selectivity and generates intermediates that are typically stable, crystalline solids, simplifying purification on a large scale.

Overall Synthetic Workflow

The selected three-step synthesis is outlined below. The process is designed to be performed in a sequential manner, minimizing the need for isolation of the initial N-Boc protected intermediate, thereby improving process efficiency.

Caption: High-level workflow for the three-step synthesis.

Detailed Scale-Up Protocols

This section provides detailed, step-by-step procedures for a nominal 1 kg scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.

Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

Reaction:

-

4-(Hydroxymethyl)piperidine + (Boc)₂O → tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Rationale: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen.[7][8] It is stable to the basic conditions of the subsequent etherification step but is readily cleaved under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation.[9][10] Tetrahydrofuran (THF) is chosen as the solvent for its good solvency for both the starting material and reagent, and its relatively low boiling point, which facilitates removal.[11][12]

Protocol:

-

Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel.

-

Reagent Charging: Charge the reactor with 4-(Hydroxymethyl)piperidine (1.15 kg, 10.0 mol) and Tetrahydrofuran (THF, 5.0 L).

-

Inerting: Purge the reactor with nitrogen for 15 minutes.

-

Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

-

Reagent Addition: Prepare a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 2.29 kg, 10.5 mol, 1.05 equiv.) in THF (2.0 L). Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

-

In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

TLC System: Dichloromethane/Methanol (9:1 v/v).

-

Expected Result: Starting Material (Rf ≈ 0.1), Product (Rf ≈ 0.5).

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to approximately half its volume.

-

Add water (5.0 L) and extract with Ethyl Acetate (3 x 4.0 L).

-

Combine the organic layers, wash with brine (2.0 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a viscous oil or a low-melting solid. The product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is typically of sufficient purity (>95%) to be used directly in the next step.[11][12]

-

Expected Yield: 2.0 - 2.1 kg (93-98%).

Step 2: O-Alkylation via Williamson Ether Synthesis

Reaction:

-

Intermediate I + NaH → Sodium alkoxide intermediate

-

Sodium alkoxide intermediate + t-BuBr → Intermediate II

Rationale: This step is a classic Williamson ether synthesis.[13][14] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the primary alcohol, forming the sodium alkoxide.[15] The resulting alkoxide then acts as a nucleophile, displacing the bromide from tert-butyl bromide in an Sₙ2 reaction. Anhydrous THF is critical to prevent quenching of the highly reactive NaH.[16]

Caption: Simplified mechanism of the O-alkylation step.

!!! SAFETY WARNING !!! Sodium hydride (NaH) is a highly flammable and water-reactive solid.[17] It can ignite spontaneously on contact with moist air or water, releasing flammable hydrogen gas.[18][19] All operations involving NaH must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[17] Personnel must be equipped with appropriate PPE, including fire-retardant lab coats, safety glasses, and face shields.[20][21] A Class D fire extinguisher (for combustible metals) must be readily available.

Protocol:

-

Reactor Setup: Use the same 20 L reactor, ensuring it is thoroughly dried.

-

NaH Dispersion: Under a positive nitrogen pressure, carefully charge Sodium Hydride (60% dispersion in mineral oil, 0.44 kg, 11.0 mol, 1.1 equiv.) to the reactor.

-

Solvent Addition: Add anhydrous THF (5.0 L) via cannula transfer. Stir the suspension.

-

Cooling: Cool the NaH suspension to 0-5 °C.

-

Substrate Addition: Dissolve the crude Intermediate I (approx. 2.15 kg, 10.0 mol) in anhydrous THF (3.0 L). Add this solution dropwise to the NaH suspension over 2-3 hours. CAUTION: Hydrogen gas evolution will occur. Ensure adequate ventilation and off-gas scrubbing. Maintain the internal temperature below 10 °C.

-

Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

-

Alkylation: Cool the mixture back to 0-5 °C. Add tert-Butyl Bromide (1.51 kg, 11.0 mol, 1.1 equiv.) dropwise, maintaining the temperature below 15 °C.

-

Reaction: Stir the reaction at room temperature for 18-24 hours.

-

IPC: Monitor the reaction by GC or HPLC for the disappearance of Intermediate I.

-

Quenching: EXTREME CAUTION. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (2.0 L) dropwise, keeping the temperature below 20 °C. This will react with any excess NaH.

-

Work-up:

-

Add water (5.0 L) and separate the layers.

-

Extract the aqueous layer with Ethyl Acetate (2 x 3.0 L).

-

Combine all organic layers, wash with brine (2.0 L), dry over Na₂SO₄, filter, and concentrate in vacuo to yield crude tert-butyl 4-(tert-butoxymethyl)piperidine-1-carboxylate (Intermediate II) as an oil.

-

Expected Yield: 2.3 - 2.5 kg (85-92%).

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Reaction:

-

Intermediate II + HCl → 4-(tert-Butoxymethyl)piperidine hydrochloride + CO₂ + isobutylene

Rationale: This final step accomplishes two transformations in one pot: the acidic cleavage of the Boc protecting group and the formation of the thermodynamically stable hydrochloride salt.[22][23] Using a solution of HCl in a solvent like dioxane or isopropanol (IPA) is a standard and highly effective method for Boc deprotection. The resulting hydrochloride salt is often a crystalline solid, which facilitates isolation and purification by filtration, a highly desirable attribute for large-scale manufacturing.[9]

Protocol:

-

Reactor Setup: Use a suitable glass-lined reactor (20 L) equipped for handling corrosive materials.

-

Dissolution: Dissolve the crude Intermediate II (approx. 2.5 kg, 9.2 mol) in Isopropanol (IPA, 5.0 L).

-

Cooling: Cool the solution to 0-5 °C.

-

Acidification: Slowly add a 4M solution of HCl in 1,4-Dioxane (4.6 L, 18.4 mol, 2.0 equiv.) dropwise, maintaining the temperature below 15 °C. Gas evolution (CO₂ and isobutylene) will occur.

-

Precipitation: Stir the mixture at room temperature for 4-6 hours. A white precipitate of the product should form.

-

IPC: Monitor by HPLC to confirm the complete consumption of Intermediate II.

-

Isolation:

-

Cool the slurry to 0-5 °C and stir for an additional 1-2 hours to maximize crystallization.

-

Filter the solid product using a Nutsche filter.

-